molecular formula C13H10BrNO B8772711 1-(3-Bromophenyl)-2-(pyridin-4-yl)ethan-1-one

1-(3-Bromophenyl)-2-(pyridin-4-yl)ethan-1-one

Cat. No.: B8772711
M. Wt: 276.13 g/mol
InChI Key: JFIWJIOSMCUYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromophenyl)-2-(pyridin-4-yl)ethan-1-one is an organic compound that features a bromophenyl group and a pyridinyl group connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-2-(pyridin-4-yl)ethan-1-one typically involves the reaction of 3-bromobenzaldehyde with 4-pyridylacetonitrile under basic conditions, followed by hydrolysis and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-2-(pyridin-4-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromophenyl)-2-(pyridin-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2-(pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-2-(4-pyridinyl)Ethanone
  • 1-(3-fluorophenyl)-2-(4-pyridinyl)Ethanone
  • 1-(3-methylphenyl)-2-(4-pyridinyl)Ethanone

Uniqueness

1-(3-Bromophenyl)-2-(pyridin-4-yl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may have different halogen or alkyl substitutions.

Properties

Molecular Formula

C13H10BrNO

Molecular Weight

276.13 g/mol

IUPAC Name

1-(3-bromophenyl)-2-pyridin-4-ylethanone

InChI

InChI=1S/C13H10BrNO/c14-12-3-1-2-11(9-12)13(16)8-10-4-6-15-7-5-10/h1-7,9H,8H2

InChI Key

JFIWJIOSMCUYMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CC2=CC=NC=C2

Origin of Product

United States

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